1-(3-methoxyphenyl)-N,N-dimethylethanamine
Overview
Description
1-(3-methoxyphenyl)-N,N-dimethylethanamine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been used in scientific research for its unique pharmacological effects. MXE has gained popularity in recent years due to its potential as an alternative to ketamine for the treatment of depression and anxiety disorders.
Mechanism Of Action
1-(3-methoxyphenyl)-N,N-dimethylethanamine acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors play a crucial role in the regulation of synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. 1-(3-methoxyphenyl)-N,N-dimethylethanamine also affects the activity of other neurotransmitter systems such as dopamine, serotonin, and noradrenaline.
Biochemical And Physiological Effects
1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to produce a range of biochemical and physiological effects, including dissociation, euphoria, hallucinations, and sedation. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to have a longer duration of action than ketamine, which makes it a more suitable candidate for therapeutic use.
Advantages And Limitations For Lab Experiments
1-(3-methoxyphenyl)-N,N-dimethylethanamine has several advantages for lab experiments, including its unique pharmacological effects, long duration of action, and potential as an alternative to ketamine. However, 1-(3-methoxyphenyl)-N,N-dimethylethanamine also has several limitations, including its complex synthesis method, potential for cardiovascular side effects, and lack of clinical data on its safety and efficacy.
Future Directions
For 1-(3-methoxyphenyl)-N,N-dimethylethanamine research include its potential as a treatment for depression and anxiety disorders and its use as a tool for studying synaptic plasticity.
Scientific Research Applications
1-(3-methoxyphenyl)-N,N-dimethylethanamine has been used in scientific research to study its potential as an antidepressant and anxiolytic drug. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to have a similar mechanism of action to ketamine, which is a known antidepressant drug. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has also been shown to have anxiolytic effects in animal models, which suggests its potential as a treatment for anxiety disorders.
properties
CAS RN |
169772-44-5 |
---|---|
Product Name |
1-(3-methoxyphenyl)-N,N-dimethylethanamine |
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3 |
InChI Key |
KFKCIWQNLGOHOA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)OC)N(C)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N(C)C |
synonyms |
1-(3-Methoxyphenyl)-N,N-diMethylethanaMine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.